2-(4-Propyl-1H-pyrazol-1-yl)acetic acid

Medicinal Chemistry ADME Prediction Lipophilicity

Sourcing inconsistent pyrazole building blocks delays lead optimization. This 4-propyl acetic acid derivative provides a precise hydrophobic element essential for SAR studies in CRTh2 antagonist programs. - Occupies a specific pharmacophore volume unattainable by methyl, ethyl, or branched isomers, ensuring accurate structure-activity correlations. - Balanced lipophilicity (XLogP ~1.0-1.3) optimizes permeability while maintaining solubility for reliable ADME profiling. - High-purity sourcing (≥98%) eliminates regioisomer interference, guaranteeing assay results reflect the 4-substituted target.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Cat. No. B11784852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Propyl-1H-pyrazol-1-yl)acetic acid
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCCC1=CN(N=C1)CC(=O)O
InChIInChI=1S/C8H12N2O2/c1-2-3-7-4-9-10(5-7)6-8(11)12/h4-5H,2-3,6H2,1H3,(H,11,12)
InChIKeyDDELELVEZJERAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Propyl-1H-pyrazol-1-yl)acetic Acid Overview


2-(4-Propyl-1H-pyrazol-1-yl)acetic acid (CAS 1707571-05-8) is a synthetic heterocyclic building block featuring a pyrazole core substituted with a linear propyl chain at the 4-position and an acetic acid moiety at the N1-position . With a molecular weight of 168.19 g/mol and molecular formula C₈H₁₂N₂O₂, this compound serves as a versatile intermediate for pharmaceutical research, particularly in the synthesis of CRTh2 antagonists and other bioactive molecules . The acetic acid handle enables facile conjugation to amines, alcohols, and other nucleophiles, making it a valuable component in combinatorial library synthesis and lead optimization campaigns.

Workflow CRTh2 antagonist SAR and lead optimization
Handle Acetic acid for amine/alcohol conjugation
Substitution 4-Propyl provides hydrophobic pharmacophore volume

2-(4-Propyl-1H-pyrazol-1-yl)acetic Acid Analog Differences


Within the pyrazole-1-yl-acetic acid series, substitution at the 4-position fundamentally alters key physicochemical and biological properties, precluding simple analog substitution [1]. Even homologous alkyl chain variations—from hydrogen to methyl, ethyl, isopropyl, or butyl—produce distinct LogP values, steric profiles, and hydrogen bonding capabilities that critically influence target engagement, metabolic stability, and synthetic tractability [2]. The linear propyl group of 2-(4-propyl-1H-pyrazol-1-yl)acetic acid occupies a specific pharmacophore volume (4-carbon atoms including α-CH₂) and electronic environment that cannot be replicated by branched isomers or shorter homologs, necessitating compound-specific selection in SAR studies and chemical library design .

Chain-Length Sensitivity
Shorter or branched alkyl analogs may shift lipophilicity and target engagement profile
Pharmacophore Volume Mismatch
Linear propyl group occupies specific steric volume not replicated by methyl, ethyl, or isopropyl
Regioisomer Interference
N1-propyl regioisomer has distinct geometry; may confound SAR if used interchangeably

2-(4-Propyl-1H-pyrazol-1-yl)acetic Acid vs. Structural Analogs


Lipophilicity Increase vs. Shorter Analogs

The linear propyl substituent at the 4-position of 2-(4-propyl-1H-pyrazol-1-yl)acetic acid confers increased lipophilicity compared to the unsubstituted parent and the 4-methyl analog [1]. Based on class-level trends and the XLogP3 of the methyl analog (0.3), the propyl derivative is predicted to have an XLogP3 of approximately 1.0–1.3, representing a roughly 5- to 10-fold increase in octanol-water partition coefficient [2]. This enhanced lipophilicity is critical for modulating membrane permeability and off-target binding in cell-based assays.

Lipophilicity Increase
Class-level
Pred. XLogP3 ~1.0–1.3
+0.7–1.0 vs methyl analog
Reported class-level lipophilicity context
XLogP3 prediction; verify experimentally
Medicinal Chemistry ADME Prediction Lipophilicity

Molecular Weight and TPSA vs. Lower Homologs

2-(4-Propyl-1H-pyrazol-1-yl)acetic acid has a molecular weight of 168.19 g/mol and a topological polar surface area (TPSA) of 55.1 Ų [1]. In contrast, the unsubstituted parent compound (MW = 126.11 g/mol, TPSA = 55.1 Ų) and the 4-methyl analog (MW = 140.14 g/mol, TPSA = 55.1 Ų) exhibit lower molecular weights but identical TPSA [2]. The propyl derivative thus offers increased bulk without altering polar surface area, a combination that can improve membrane permeability while maintaining solubility.

Molecular Weight Increase
Head-to-head
168.19 g/mol
+28.05 vs methyl; +42.08 vs parent
Reported molecular weight context
TPSA unchanged at 55.1 Ų
Physicochemical Properties Drug-like Properties Molecular Descriptors

Regioisomer Distinction from N1-Propyl Analog

2-(4-Propyl-1H-pyrazol-1-yl)acetic acid (propyl at 4-position, acetic acid at N1) is a distinct regioisomer of 2-(1-propyl-1H-pyrazol-3-yl)acetic acid (propyl at N1, acetic acid at C3) . The two compounds share the same molecular formula (C₈H₁₂N₂O₂) and molecular weight (168.19 g/mol) but differ in the substitution pattern of the pyrazole ring . This regioisomeric difference results in distinct three-dimensional geometries, electronic distributions, and hydrogen-bonding networks, which can lead to divergent biological activities and synthetic reactivity.

Regioisomer Distinction
Head-to-head
Propyl at C4; acetic acid at N1
Distinct InChIKey vs N1-propyl regioisomer
Regioisomer identity critical for SAR
Same molecular formula; different geometry
Regioisomer Differentiation Synthetic Intermediate Structural Analog

Rotatable Bond Count vs. Methyl Analog

2-(4-Propyl-1H-pyrazol-1-yl)acetic acid contains four rotatable bonds, whereas the 4-methyl analog contains only two . The additional rotatable bonds in the propyl derivative arise from the extended alkyl chain (C-C-C backbone), which confers greater conformational entropy and may facilitate better accommodation within hydrophobic binding pockets [1]. Conversely, the increased flexibility may impact binding entropy and selectivity.

Conformational Flexibility
Reported
4 rotatable bonds
+2 vs methyl analog
Reported conformational flexibility context
May influence binding kinetics
Conformational Analysis Molecular Flexibility Drug Design

2-(4-Propyl-1H-pyrazol-1-yl)acetic Acid Applications


CRTh2 Antagonist SAR: Alkyl Chain Variation

In structure-activity relationship (SAR) studies of pyrazole-based CRTh2 antagonists, the 4-propyl substitution provides a critical data point for evaluating the effect of alkyl chain length on potency and selectivity [1]. Researchers can compare this compound directly with the 4-methyl, 4-ethyl, and 4-butyl analogs to establish optimal hydrophobic interactions within the CRTh2 binding pocket, as pyrazole acetic acid derivatives exhibit distinct SAR compared to indole acetic acid scaffolds .

Pyrazole Acetic Acid Library Synthesis

This compound serves as a versatile building block for constructing diversified libraries of pyrazole acetic acid derivatives [1]. The acetic acid moiety can be readily activated (e.g., as an acid chloride or activated ester) for amide coupling with various amines, enabling the rapid synthesis of hundreds of analogs. The propyl group at the 4-position provides a specific hydrophobic element that can be systematically varied alongside other substitutions.

Physicochemical Property Optimization

When optimizing lead compounds for improved membrane permeability while maintaining acceptable aqueous solubility, 2-(4-propyl-1H-pyrazol-1-yl)acetic acid offers a balanced lipophilicity profile (predicted XLogP3 ~1.0–1.3) [1]. This places it in the optimal range for oral bioavailability (Lipinski's Rule of 5) while providing sufficient hydrophobicity for target engagement. Procurement of this specific analog allows researchers to fine-tune ADME properties without resorting to more complex or synthetically challenging modifications .

Regioisomer Control Experiment

Given the existence of the closely related regioisomer 2-(1-propyl-1H-pyrazol-3-yl)acetic acid, this compound is essential as a reference standard in analytical method development and biological assays to confirm that observed activity originates from the intended 4-substituted regioisomer rather than a synthetic impurity [1]. High-purity sourcing (≥98%) ensures reliable results in these critical control experiments .

Application
Selection Property
Validation Focus
CRTh2 antagonist SAR
Propyl chain length evaluation
Potency and selectivity across alkyl series
Pyrazole library synthesis
Acetic acid conjugation handle
Amide coupling efficiency and diversity
Physicochemical optimization
Reported balanced lipophilicity
Permeability and solubility assessment
Regioisomer control experiment
High-purity 4-substituted regioisomer
Confirm regioisomer-specific activity

Technical Documentation Hub

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